Apremilast-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H24N2O7S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[2-[(1S)-2-methylsulfonyl-1-[3-(1,1,2,2,2-pentadeuterioethoxy)-4-(trideuteriomethoxy)phenyl]ethyl]-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1/i1D3,3D3,5D2 |
InChI Key |
IMOZEMNVLZVGJZ-OALDVYBXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Apremilast-d8 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Apremilast-d8, a deuterated analog of the phosphodiesterase 4 (PDE4) inhibitor, Apremilast (B1683926). The introduction of deuterium (B1214612) atoms into the molecule provides a valuable tool for various research applications, including metabolic stability studies, pharmacokinetic analyses, and as an internal standard in quantitative mass spectrometry-based assays. This document outlines a detailed synthetic pathway, purification protocols, and analytical characterization methods, supported by quantitative data and visual diagrams to facilitate understanding and replication in a research setting.
Introduction to Apremilast and the Role of Deuteration
Apremilast is an orally available small molecule that inhibits PDE4, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By increasing intracellular cAMP levels, Apremilast modulates the production of various pro-inflammatory and anti-inflammatory cytokines.[1][2] It is approved for the treatment of certain types of psoriasis and psoriatic arthritis.[3][4]
Isotopically labeled compounds, particularly those containing deuterium, are indispensable in modern pharmaceutical research. The substitution of hydrogen with its stable, heavier isotope, deuterium, imparts a subtle but significant change in mass without altering the fundamental chemical properties of the molecule. This mass difference is readily detectable by mass spectrometry, making deuterated compounds ideal internal standards for quantitative analysis.[5] Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing the rate of metabolic processes at the site of deuteration. This property makes deuterated analogs useful for studying drug metabolism and pharmacokinetics.[5]
This guide focuses on the synthesis of this compound, where eight hydrogen atoms are replaced by deuterium. The proposed labeling pattern targets the ethoxy group and the acetamido group, which are potential sites of metabolism.
Synthetic Strategy for this compound
The synthesis of this compound is approached through a convergent strategy, involving the preparation of two key deuterated intermediates, (S)-1-(3-ethoxy-d5-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (Intermediate A-d5) and 3-acetamido-d3-phthalic anhydride (B1165640) (Intermediate B-d3) . These intermediates are then coupled to yield the final product.
Synthesis of Deuterated Intermediates
2.1.1. Synthesis of (S)-1-(3-ethoxy-d5-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (Intermediate A-d5)
The synthesis of this chiral amine intermediate involves the ethylation of a suitable precursor with a deuterated ethylating agent, followed by the introduction of the amino and methylsulfonyl functionalities. A plausible synthetic route is adapted from established methods for the non-deuterated analog.[2][6][7]
Experimental Protocol:
-
Step 1: Ethylation of 3-hydroxy-4-methoxybenzaldehyde with Iodoethane-d5 (B31937). To a solution of 3-hydroxy-4-methoxybenzaldehyde in an appropriate solvent (e.g., acetone (B3395972) or DMF), is added a base such as potassium carbonate. The mixture is stirred, and iodoethane-d5 is added. The reaction is heated to reflux and monitored by TLC until completion. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product, 3-ethoxy-d5-4-methoxybenzaldehyde, is purified by column chromatography.
-
Step 2: Formation of the Chiral Sulfinylimine. The 3-ethoxy-d5-4-methoxybenzaldehyde is reacted with (R)-tert-butanesulfinamide in the presence of a dehydrating agent like titanium(IV) ethoxide to form the corresponding N-tert-butanesulfinylimine.
-
Step 3: Stereoselective Addition of Dimethyl Sulfone. Dimethyl sulfone is deprotonated with a strong base such as n-butyllithium at low temperature (e.g., -78 °C) in an anhydrous solvent like THF. The resulting anion is then added to the chiral N-tert-butanesulfinylimine. This addition proceeds with high diastereoselectivity.
-
Step 4: Deprotection to Yield Intermediate A-d5. The sulfinyl group is removed by treatment with a strong acid, such as hydrochloric acid in methanol, to afford the free amine, (S)-1-(3-ethoxy-d5-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. The product is then isolated and purified.
2.1.2. Synthesis of 3-Acetamido-d3-phthalic Anhydride (Intermediate B-d3)
This intermediate is prepared from 3-aminophthalic acid through acetylation with a deuterated acetylating agent.
Experimental Protocol:
-
Step 1: Acetylation of 3-Aminophthalic Acid with Acetic Anhydride-d6. 3-Aminophthalic acid is suspended in a suitable solvent, and acetic anhydride-d6 is added. The mixture is heated to reflux for several hours.[8] Upon cooling, the product, 3-acetamido-d3-phthalic anhydride, crystallizes and can be collected by filtration, washed with a cold solvent, and dried.
Final Coupling Reaction to Yield this compound
The final step in the synthesis is the condensation of the two deuterated intermediates.
Experimental Protocol:
-
(S)-1-(3-ethoxy-d5-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (Intermediate A-d5) and 3-acetamido-d3-phthalic anhydride (Intermediate B-d3) are dissolved in a high-boiling polar solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).[9] The reaction mixture is heated to a high temperature (e.g., 110-120 °C) for a period of 1 to 5 hours.[9] The progress of the reaction is monitored by HPLC or TLC. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid this compound is collected by filtration.
Purification of this compound
Purification of the final product is crucial to ensure high chemical and isotopic purity, which is essential for its intended research applications.[10] A combination of crystallization and chromatographic techniques is typically employed.
Experimental Protocol:
-
Crystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of acetone and ethanol (B145695). The crude solid is dissolved in a minimal amount of hot acetone, and then hot ethanol is added until turbidity is observed. The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystal formation. The purified crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC can be utilized. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid. The fractions containing the pure product are collected, and the solvent is removed under reduced pressure.
Analytical Characterization
Thorough analytical characterization is necessary to confirm the identity, purity, and extent of deuterium incorporation in the final product.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the molecular weight of this compound and determining the isotopic enrichment.[5]
| Compound | Expected [M+H]⁺ (m/z) |
| Apremilast | 461.14 |
| This compound | 469.19 |
Table 1: Expected Molecular Ion Masses
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) will show a characteristic fragmentation pattern, with an 8 Da shift in the parent ion and relevant fragment ions compared to the non-deuterated standard.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of this compound and to verify the positions of deuterium incorporation.[12][13]
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl protons of the ethoxy group and the methyl protons of the acetamido group are expected to be absent or significantly reduced in intensity. The remaining proton signals of the Apremilast scaffold should be present.
-
²H NMR: The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, providing direct evidence of successful labeling.[14]
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms attached to deuterium, often appearing as multiplets due to C-D coupling.
Signaling Pathway and Experimental Workflows
Apremilast Signaling Pathway
Apremilast exerts its anti-inflammatory effects by inhibiting PDE4, which leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB upregulates the transcription of anti-inflammatory cytokines such as IL-10. PKA also inhibits the NF-κB pathway, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-17, and IL-23.[5][12][15]
Synthetic Workflow
The overall workflow for the synthesis of this compound involves the parallel synthesis of the two deuterated intermediates followed by their coupling and subsequent purification of the final product.
Purification and Analysis Workflow
Following the synthesis, a systematic workflow is essential for the purification and subsequent analytical characterization of this compound to ensure it meets the required standards for research use.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Apremilast | C22H24N2O7S | CID 11561674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Apremilast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. US20180230097A1 - Process for preparation of apremilast and novel polymorphs thereof - Google Patents [patents.google.com]
- 8. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. moravek.com [moravek.com]
- 11. researchgate.net [researchgate.net]
- 12. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
The Role of Apremilast-d5 as a Stable Isotope-Labeled Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of Apremilast-d5 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Apremilast. Accurate quantification of therapeutic agents like Apremilast in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a SIL-IS is the gold standard for correcting variability inherent in the analytical process, thereby ensuring the reliability and accuracy of the obtained data. While the query specified Apremilast-d8, the predominant deuterated internal standard found in the scientific literature and commercially available is Apremilast-d5. Therefore, this guide will focus on the properties and application of Apremilast-d5.
Introduction to Apremilast and the Imperative for Internal Standards
Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1] By inhibiting PDE4, Apremilast increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the expression of pro-inflammatory and anti-inflammatory cytokines.[2][3][4] Given its therapeutic importance, robust analytical methods are essential for its quantification in complex biological matrices like plasma.
Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations arising from sample preparation, instrument response, and matrix effects.[5][6] A stable isotope-labeled internal standard, such as Apremilast-d5, is the ideal tool to mitigate these variabilities.[7] Apremilast-d5 is chemically identical to Apremilast, but with five deuterium (B1214612) atoms replacing hydrogen atoms, resulting in a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer, while its identical physicochemical properties ensure it behaves similarly to the unlabeled analyte during extraction, chromatography, and ionization.[8]
Physicochemical Properties of Apremilast-d5
Apremilast-d5 is specifically designed for use as an internal standard in mass spectrometry-based quantification of Apremilast. Its key properties are summarized below:
| Property | Value |
| Chemical Formula | C₂₂H₁₉D₅N₂O₇S |
| Molecular Weight | 465.53 g/mol |
| Isotopic Purity | Typically >95% |
| Isotopic Enrichment | Typically >95% |
Note: Data sourced from commercially available reference standards.
Mechanism of Action of Apremilast: A Signaling Pathway Overview
Apremilast exerts its therapeutic effect by modulating inflammatory responses at the cellular level. The following diagram illustrates the key steps in its mechanism of action.
Caption: Apremilast signaling pathway.
Bioanalytical Methodologies Utilizing Apremilast-d5
The quantification of Apremilast in biological matrices is predominantly achieved using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections detail a typical experimental workflow and present a summary of validation parameters from published methods.
Experimental Workflow
The general workflow for the analysis of Apremilast in plasma using Apremilast-d5 as an internal standard is depicted below.
Caption: General experimental workflow for Apremilast bioanalysis.
Detailed Experimental Protocols
1. Sample Preparation
Two common methods for extracting Apremilast from plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
-
Liquid-Liquid Extraction (LLE) Protocol:
-
To a 100 µL aliquot of plasma sample, add 10 µL of Apremilast-d5 working solution (concentration will depend on the calibration range).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.[9]
-
-
Protein Precipitation (PPT) Protocol:
-
To a 100 µL aliquot of plasma sample, add 10 µL of Apremilast-d5 working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent).
-
Vortex for 5 minutes.
-
Centrifuge at 10000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.[2]
-
2. LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of Apremilast.
| Parameter | Condition 1 | Condition 2 |
| LC System | UPLC | UPLC |
| Column | Unisol C18 (4.6 x 100 mm, 5 µm) | CORTECS C18 (4.6 x 150 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile:Water with 0.2% Formic Acid (90:10 v/v) | 10mM Ammonium Acetate (pH 4.0):Methanol:Acetonitrile (20:40:40 v/v/v) |
| Flow Rate | 0.8 mL/min | 0.5 mL/min |
| Injection Volume | 10 µL | 5 µL |
| MS System | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition (Apremilast) | m/z 461.1 → 178.0 (example) | m/z 461.5 → 257.1 |
| MRM Transition (Apremilast-d5) | m/z 466.1 → 178.0 (example) | m/z 466.5 → 257.1 |
Note: MRM transitions can vary depending on the instrument and optimization.
Quantitative Data and Method Validation
The use of Apremilast-d5 as an internal standard enables the development of robust and reliable bioanalytical methods. The tables below summarize the validation parameters from two published studies.
Summary of Bioanalytical Method Validation Parameters
Study 1: Quantification of Apremilast in Human Plasma [9]
| Validation Parameter | Result |
| Linearity Range | 1.0 - 1000.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 95.82% - 105.85% |
| Precision (%CV) | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Study 2: Quantification of Apremilast in Rabbit Plasma [2]
| Validation Parameter | Result |
| Linearity Range | 0.03 - 48.0 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy | 97.78% - 102.11% |
| Intra-day Precision (%CV) | 0.04% - 2.27% |
| Inter-day Precision (%CV) | 3.75% - 4.17% |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL |
| Mean Recovery (Apremilast) | 99.44% |
| Mean Recovery (Apremilast-d5) | 99.25% |
Conclusion
Apremilast-d5 serves as an indispensable tool for the accurate and precise quantification of Apremilast in biological matrices. Its use as a stable isotope-labeled internal standard effectively compensates for variability in sample preparation and instrument response, leading to high-quality data crucial for drug development and clinical research. The detailed methodologies and validation data presented in this guide underscore the robustness and reliability of LC-MS/MS methods employing Apremilast-d5, providing a solid foundation for researchers and scientists in the field.
References
- 1. Apremilast-d5 | 1258597-47-5 | IAC59747 | Biosynth [biosynth.com]
- 2. ijper.org [ijper.org]
- 3. Determination of Aprepitant in Human Plasma by Using LC-MS/MS with Electrospray Ionization | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
In-Depth Technical Guide to the Isotopic Purity of Apremilast-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and considerations for determining the isotopic purity of Apremilast-d8, a deuterated analog of the phosphodiesterase 4 (PDE4) inhibitor, Apremilast. This document is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, metabolic profiling, and other quantitative bioanalytical assays.
Introduction to Apremilast and the Significance of Isotopic Labeling
Apremilast is a small molecule inhibitor of PDE4, an enzyme that plays a crucial role in the inflammatory cascade. By increasing intracellular cyclic AMP (cAMP) levels, Apremilast modulates the production of various pro-inflammatory and anti-inflammatory cytokines. It is approved for the treatment of certain inflammatory conditions, including psoriasis and psoriatic arthritis.
Stable isotope-labeled internal standards, such as this compound, are indispensable in modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based quantification. The use of a deuterated analog helps to correct for variability in sample preparation, chromatography, and mass spectrometric response, thereby ensuring the accuracy and precision of the analytical method. The isotopic purity of the deuterated standard is a critical parameter that directly impacts the reliability of the quantitative data generated.
Data Presentation: Isotopic Distribution of this compound
The isotopic purity of a deuterated compound is defined by the relative abundance of its different isotopic variants (isotopologues). For this compound, the ideal molecule contains eight deuterium (B1214612) atoms. However, due to the inherent limitations of synthetic processes, a batch of this compound will typically contain a distribution of isotopologues with fewer than eight deuterium atoms (d0 to d7). High isotopic purity is characterized by a high percentage of the desired d8 species and low percentages of the less-deuterated forms.
While a specific Certificate of Analysis for a commercial batch of this compound was not publicly available at the time of this writing, the following table presents illustrative data based on typical isotopic enrichment levels for commercially available deuterated pharmaceutical standards, which often exceed 98% isotopic enrichment.
| Isotopologue | Mass Shift | Representative Abundance (%) |
| d0 (unlabeled) | +0 | < 0.1 |
| d1 | +1 | < 0.1 |
| d2 | +2 | < 0.1 |
| d3 | +3 | < 0.1 |
| d4 | +4 | < 0.2 |
| d5 | +5 | < 0.5 |
| d6 | +6 | < 1.0 |
| d7 | +7 | ~ 2.0 - 4.0 |
| d8 | +8 | > 95.0 |
Note: The data presented in this table is for illustrative purposes only and may not reflect the exact isotopic distribution of a specific batch of this compound. It is imperative for researchers to consult the Certificate of Analysis provided by the supplier for the specific lot of material being used.
Experimental Protocols for Isotopic Purity Assessment
The determination of the isotopic purity of this compound is primarily achieved through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for determining the isotopic distribution of a deuterated compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution of this compound as a sharp, symmetrical peak. For example, 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Time-of-Flight).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan mode over a mass range that includes the isotopic cluster of this compound (e.g., m/z 460-480).
-
Resolution: > 60,000 FWHM.
-
Key Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve a stable and intense signal for the [M+H]+ ion of this compound.
-
-
Data Analysis:
-
Extract the ion chromatograms for each of the expected isotopologues (d0 to d8).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be used to determine the overall level of deuteration and to confirm the positions of the deuterium labels.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and a certified internal standard into an NMR tube.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A quantitative ¹H NMR experiment.
-
Key Parameters: Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, typically 5-7 times the longest T1 value. Use a calibrated 90° pulse.
-
-
Data Analysis:
-
Integrate the signals corresponding to the residual protons in the deuterated positions of this compound.
-
Integrate the signal of the internal standard.
-
Calculate the molar ratio of this compound to the internal standard to determine the purity of the sample.
-
The degree of deuteration at specific sites can be estimated by comparing the integrals of the residual proton signals to the integrals of non-deuterated positions within the molecule.
-
Potential for Deuterium Exchange
Deuterium atoms on a molecule can sometimes be replaced by hydrogen atoms from the surrounding environment, a process known as hydrogen-deuterium (H/D) exchange. This can compromise the isotopic purity of the standard and lead to inaccurate quantification.
For this compound, the deuterium atoms on the N-acetyl group (a common site for deuteration in internal standards) are generally stable under typical analytical conditions. However, forced degradation studies on Apremilast have shown that the molecule can degrade under strongly acidic or basic conditions. While these studies did not specifically investigate H/D exchange, they suggest that extreme pH conditions should be avoided during sample preparation and analysis to maintain the isotopic integrity of this compound.
The methine proton adjacent to the sulfone group could also be a potential site for exchange, particularly under basic conditions, due to its increased acidity. Careful control of pH during sample extraction and storage is therefore recommended.
Visualizations
Methodological & Application
Application Note: Quantitative Analysis of Apremilast in Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Apremilast (B1683926) in plasma samples. The methodology employs a simple protein precipitation extraction procedure followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of Apremilast-d8 as a stable isotope-labeled internal standard (SIL-IS) ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Apremilast concentrations in a biological matrix.
Introduction
Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1] By inhibiting PDE4, Apremilast increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[2][3] Accurate quantification of Apremilast in plasma is crucial for pharmacokinetic assessments and to understand its exposure-response relationship.
This document provides a detailed protocol for the determination of Apremilast in plasma using a UPLC-MS/MS method with this compound as the internal standard. The method is validated for its specificity, linearity, accuracy, precision, and stability.
Signaling Pathway of Apremilast
Apremilast exerts its therapeutic effect by modulating inflammatory responses. It selectively inhibits PDE4, an enzyme that degrades cAMP.[4] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which leads to the phosphorylation of transcription factors like cAMP response element-binding protein (CREB). This cascade ultimately downregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and IL-17, while upregulating the production of the anti-inflammatory cytokine IL-10.[2][5]
Experimental Protocols
Materials and Reagents
-
Apremilast reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Control human plasma (K3EDTA)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Analytical balance
-
Microcentrifuge
-
Pipettes and tips
-
Autosampler vials
Stock and Working Solutions Preparation
-
Apremilast Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Apremilast reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Apremilast stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
The protein precipitation method is a simple and effective technique for extracting Apremilast from plasma samples.[6][7]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Apremilast: m/z 461.16 → 257.05[8]This compound: m/z 469.2 → 265.1 (example) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The performance of the method was evaluated based on linearity, precision, accuracy, and recovery. The data presented below is a summary compiled from various studies and represents typical method performance.
Linearity
The method demonstrated excellent linearity over the concentration ranges tested.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Apremilast | 0.1 - 100 | > 0.99 |
| Apremilast | 1.0 - 1000 | > 0.99 |
| Apremilast | 2.0 - 3000 | > 0.997 |
Data compiled from multiple sources.[9][10][11]
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed at low, medium, and high quality control (QC) concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 0.3 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Medium | 50 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High | 80 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Data represents typical acceptance criteria and findings from validation studies.[7][10]
Recovery
The extraction recovery of Apremilast from plasma was consistent and high.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 0.3 | 83.2 - 87.5 |
| Medium | 50 | 83.2 - 87.5 |
| High | 80 | 83.2 - 87.5 |
Data from a representative study.[10]
Conclusion
The UPLC-MS/MS method described provides a reliable, sensitive, and efficient means for the quantitative analysis of Apremilast in plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation makes it suitable for high-throughput applications in a research setting. This application note serves as a comprehensive guide for researchers and scientists involved in drug development and pharmacokinetic studies of Apremilast.
References
- 1. Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. otezlapro.com [otezlapro.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Apremilast in Rat Plasma by UPLC-MS-MS and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetic effect of coadministration of apremilast and methotrexate in individuals with rheumatoid arthritis and psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ijsdr.org [ijsdr.org]
Application Notes and Protocols for the Use of Apremilast-d8 in Bioequivalence Studies of Apremilast Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Apremilast-d8 as an internal standard in bioequivalence (BE) studies of Apremilast (B1683926) oral formulations. The protocols detailed below are based on established bioanalytical methods and regulatory expectations for conducting such studies. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis, ensuring the accuracy and precision of pharmacokinetic data.[1][2][3][4][5]
Introduction to Apremilast and Bioequivalence
Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[6][7][8] Inhibition of PDE4 results in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which modulates the production of pro-inflammatory and anti-inflammatory mediators.[8][9]
Bioequivalence studies are essential for the approval of generic drug formulations. These studies aim to demonstrate that the generic product exhibits a rate and extent of absorption comparable to the reference listed drug.[10][11][12] Key pharmacokinetic (PK) parameters, such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), are compared between the test and reference products.[13]
The use of a deuterated internal standard, this compound, is crucial for the accurate quantification of Apremilast in biological matrices during these studies.[4][14][15] this compound, being chemically identical to Apremilast, co-elutes during chromatography and experiences similar extraction recovery and matrix effects, thereby providing reliable correction for analytical variability.[4][5]
Signaling Pathway of Apremilast
The following diagram illustrates the mechanism of action of Apremilast.
Caption: Mechanism of action of Apremilast in modulating inflammatory responses.
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for Apremilast formulations is a single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study in healthy adult human subjects under both fasting and fed conditions.[13][16][17]
Study Population: Healthy male and female subjects, typically between 18 and 45 years of age, with a Body Mass Index (BMI) within the range of 18.5 to 30.0 kg/m ².[17][18]
Treatments:
-
Test Product: Generic Apremilast 30 mg tablet.
-
Reference Product: Otezla® (Apremilast) 30 mg tablet.
Study Periods: Two treatment periods separated by a washout period of at least 7 days.[13][16]
Blood Sampling: Venous blood samples are collected in K2-EDTA vacutainers at pre-dose (0 hour) and at multiple time points post-dose, for example: 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 24, 36, and 48 hours.[13][19] Plasma is separated by centrifugation and stored at -60°C or lower until analysis.[13]
The following diagram outlines the experimental workflow for the bioequivalence study.
Caption: General workflow of a two-period crossover bioequivalence study.
Bioanalytical Method: LC-MS/MS Quantification of Apremilast
The quantification of Apremilast in human plasma is performed using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[20][21][22]
1. Sample Preparation (Liquid-Liquid Extraction) [20][21]
-
Pipette 100 µL of human plasma into a pre-labeled tube.
-
Add 25 µL of this compound internal standard working solution (e.g., at a concentration of 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 10°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., Unisol C18, 4.6x100mm, 5µm or Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[20][21][22]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with 0.1% or 0.2% formic acid.[20][22]
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min).
-
Injection Volume: 5-10 µL.[21]
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[22][23]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[23][24]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion will be shifted by +8 Da (m/z 469.3), and the product ion will depend on the position of the deuterium (B1214612) labels. The specific transition should be optimized.
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.[24]
4. Method Validation The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of specificity, linearity, accuracy, precision, sensitivity, dilution integrity, and stability.[2][20]
The following diagram illustrates the logical relationships in bioanalytical method validation.
Caption: Key parameters for bioanalytical method validation.
Data Presentation
The primary pharmacokinetic parameters for Apremilast are calculated using non-compartmental methods.[13][25] Bioequivalence is concluded if the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.[13]
Table 1: Pharmacokinetic Parameters of Apremilast from a Bioequivalence Study under Fasting Conditions
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 376.85 ± 101.23 | 370.34 ± 104.88 | 94.09% - 103.44% |
| AUC0-t (h·ng/mL) | 3155.67 ± 1189.45 | 3147.83 ± 1195.30 | 94.05% - 103.51% |
| AUC0-∞ (h·ng/mL) | 3203.11 ± 1207.69 | 3194.26 ± 1213.07 | 94.56% - 103.86% |
| Tmax (h) | 2.45 ± 0.87 | 2.55 ± 0.91 | N/A |
| t1/2 (h) | 6.82 ± 1.81 | 6.75 ± 1.77 | N/A |
| Data derived from a study in healthy Chinese subjects.[13] |
Table 2: Pharmacokinetic Parameters of Apremilast from a Bioequivalence Study under Postprandial Conditions
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 412.13 ± 87.52 | 387.56 ± 79.89 | 99.18% - 112.48% |
| AUC0-t (h·ng/mL) | 3617.25 ± 953.60 | 3538.98 ± 912.76 | 98.79% - 106.02% |
| AUC0-∞ (h·ng/mL) | 3661.36 ± 959.69 | 3581.12 ± 918.54 | 98.95% - 105.89% |
| Tmax (h) | 3.89 ± 1.54 | 4.12 ± 1.63 | N/A |
| t1/2 (h) | 6.55 ± 1.34 | 6.61 ± 1.42 | N/A |
| Data derived from a study in healthy Chinese subjects.[13] |
Conclusion
The use of this compound as an internal standard is integral to the robust and reliable quantification of Apremilast in human plasma for bioequivalence studies. The detailed protocols and methodologies presented here provide a framework for conducting these studies in accordance with regulatory standards. The LC-MS/MS method, when properly validated, offers the necessary sensitivity and specificity for accurately determining the pharmacokinetic profile of Apremilast formulations, ultimately ensuring that generic products meet the required standards for safety and efficacy.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugs.com [drugs.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. fda.gov [fda.gov]
- 11. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations - ECA Academy [gmp-compliance.org]
- 12. Wolters Kluwer [login.wolterskluwer.com]
- 13. Pharmacokinetics and Bioequivalence of Apremilast Tablets in Chinese Healthy Subjects Under Fasting and Postprandial States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. benchchem.com [benchchem.com]
- 16. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 17. Bioequivalence Study of Two Products of Apremilast 30 mg Tablets in Healthy, Adult, Human Subjects | Clinical Research Trial Listing [centerwatch.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ijsdr.org [ijsdr.org]
- 21. Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of Apremilast in Rat Plasma by UPLC-MS-MS and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. akjournals.com [akjournals.com]
- 24. ajpaonline.com [ajpaonline.com]
- 25. Pharmacokinetics and tolerability of apremilast in healthy Korean adult men - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Fragmentation of Apremilast-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis. Stable isotope-labeled internal standards, such as Apremilast-d8, are crucial for the accurate quantification of Apremilast in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the fragmentation pattern of this compound is essential for developing robust and sensitive bioanalytical methods. This document provides detailed information on the mass spectrometry fragmentation of this compound, experimental protocols for its analysis, and an overview of its relevant signaling pathway.
Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of this compound in tandem mass spectrometry is characterized by the formation of specific product ions from a selected precursor ion. While specific fragmentation data for this compound is not widely published, the fragmentation pattern can be reliably inferred from its close analog, Apremilast-d5, and the parent compound, Apremilast.
Upon electrospray ionization (ESI) in positive mode, this compound forms a protonated molecule [M+H]⁺. The primary fragmentation involves the cleavage of the molecule to produce a stable product ion. For Apremilast-d5, the transition of m/z 466.5 → 257.1 is monitored[1][2]. Given that the deuterium (B1214612) atoms in this compound are located on the ethoxy group, which is not part of the common fragment, a similar fragmentation pathway is expected.
Table 1: Precursor and Product Ions for Apremilast and its Deuterated Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Apremilast | 461.3 | 257.1[3], 178.2[4] |
| Apremilast-d5 | 466.5 | 257.1[1][2] |
| This compound | 469.3 | 257.1 |
Note: The precursor ion for this compound is calculated based on the addition of 8 deuterium atoms to the molecular weight of Apremilast. The product ion is inferred from the fragmentation pattern of Apremilast and Apremilast-d5.
The proposed fragmentation pathway for this compound involves the loss of the N-dioxoisoindolinyl acetamide (B32628) moiety to generate the product ion at m/z 257.1.
Caption: Proposed fragmentation of this compound.
Experimental Protocol for LC-MS/MS Analysis
This protocol provides a general framework for the quantitative analysis of Apremilast using this compound as an internal standard. Optimization may be required based on the specific instrumentation and matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Apremilast: m/z 461.3 → 257.1
-
This compound: m/z 469.3 → 257.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Apremilast Signaling Pathway
Apremilast exerts its anti-inflammatory effects by inhibiting PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels.[5][6] This elevation in cAMP activates protein kinase A (PKA), which in turn modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines. The net effect is a reduction in the production of inflammatory mediators like TNF-α, IL-23, and IL-17, and an increase in the production of anti-inflammatory cytokines such as IL-10.
Caption: Apremilast mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. Determination of Apremilast in Rat Plasma by UPLC-MS-MS and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Apremilast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apremilast in Psoriasis: Current Landscape and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Separation of Apremilast from its Deuterated Analog for Accurate Bioanalysis
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chromatographic separation of Apremilast from its deuterated internal standard, Apremilast-d8. This method is critical for accurate quantification in biological matrices during pharmacokinetic and therapeutic drug monitoring studies.
Introduction
Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1][2] Accurate determination of Apremilast concentrations in biological samples is essential for pharmacokinetic analysis and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as it corrects for variability in sample preparation and instrument response. This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the effective separation and quantification of Apremilast and this compound.
Mechanism of Action of Apremilast
Apremilast inhibits phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[1][3] By inhibiting PDE4, Apremilast increases intracellular cAMP levels.[3][4] This elevation in cAMP modulates the expression of various pro-inflammatory and anti-inflammatory mediators.[1][4] Specifically, it leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, and an increase in the production of anti-inflammatory mediators like IL-10.[3][4][5]
References
- 1. otezlapro.com [otezlapro.com]
- 2. borderfreehealth.com [borderfreehealth.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of Apremilast on signal transduction and IL-10 production in CD39high regulatory B cells in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Analysis of Apremilast-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Apremilast and its deuterated internal standard, Apremilast-d8.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass transitions for Apremilast and this compound?
A1: For positive electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ of Apremilast is m/z 461.[1][2] The most common product ions for Multiple Reaction Monitoring (MRM) are m/z 257.1, 178.2, and 205.[1][2][3] For Apremilast-d5, a commonly used deuterated internal standard, the transition is m/z 466.5 → 257.1.[4][5] While this compound specific transitions were not found in the provided results, a similar shift of +8 Da from the parent ion would be expected, with the product ion likely remaining the same. Therefore, a probable transition for this compound would be m/z 469 → 257.1.
Q2: What type of liquid chromatography column is suitable for Apremilast analysis?
A2: Reversed-phase columns are the standard choice for Apremilast analysis. Several studies have successfully used C18 columns with varying dimensions and particle sizes.[4][5][6][7] For instance, a CORTECS C18 column (2.7 µm, 4.6 mm x 150 mm) has been reported.[4][5] Another option is a UPLC BEH Shield RP18 column (1.7 μm, 50 mm × 2.1 mm).[8] Some methods have also utilized a C8 column.[3][9] The choice of column will depend on the desired chromatographic resolution, run time, and the specific LC system being used.
Q3: What are typical mobile phase compositions for Apremilast LC-MS/MS analysis?
A3: Mobile phases for Apremilast analysis typically consist of an organic solvent and an aqueous component with an additive to improve ionization. Common organic solvents include acetonitrile (B52724) and methanol.[3][4][6][10] The aqueous phase often contains additives like formic acid (0.1-0.2%) or ammonium (B1175870) acetate (B1210297) buffer (e.g., 10mM, pH 4.0).[3][4][6] A common mobile phase composition is a gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.[3] Another example is a mixture of 10mM Ammonium Acetate Buffer (pH 4.0), Methanol, and Acetonitrile (20:40:40%, v/v/v).[4][5]
Q4: What are the common sample preparation techniques for Apremilast in biological matrices?
A4: The most frequently cited sample preparation techniques for Apremilast in plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).[3][8] PPT is a simpler and faster method, often carried out with acetonitrile.[11] LLE, while more labor-intensive, can provide a cleaner extract, reducing matrix effects.[1][3] A common LLE solvent is methyl tert-butyl ether (MTBE).[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the aqueous mobile phase. For Apremilast, a slightly acidic pH (e.g., using formic acid or an ammonium acetate buffer around pH 4.0) is often effective.[4] |
| Column degradation. | Replace the column with a new one of the same type. Ensure proper column storage and washing procedures are followed. | |
| Incompatible sample solvent. | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase to avoid peak distortion. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization parameters. | Optimize mass spectrometer source parameters such as capillary voltage, source temperature, and gas flows.[12] |
| Ion suppression due to matrix effects. | Improve sample cleanup. Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction (SPE).[13] Also, ensure adequate chromatographic separation from endogenous matrix components. | |
| Incorrect mass transitions. | Verify the precursor and product ion masses for both Apremilast and this compound. Perform an infusion of the analytes to confirm the optimal transitions. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. Check for leaks or contaminated fittings. |
| Matrix interference. | Enhance sample preparation to remove interfering substances. A more selective extraction method like SPE might be necessary. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the LC pump is functioning correctly and that the mobile phase is properly mixed and degassed. |
| Column temperature variations. | Use a column oven to maintain a stable temperature.[7] | |
| Internal Standard Signal Variability | Inconsistent addition of internal standard. | Use a precise and calibrated pipette for adding the internal standard to all samples, standards, and quality controls. |
| Degradation of the internal standard. | Check the stability of the this compound stock and working solutions. Prepare fresh solutions if necessary. |
Quantitative Data Summary
Table 1: Optimized Mass Spectrometry Parameters for Apremilast Analysis
| Parameter | Apremilast | Apremilast-d5 (as a surrogate for -d8) | Reference |
| Precursor Ion (m/z) | 461.3 / 461.5 | 466.5 | [3][4] |
| Product Ion (m/z) | 178.2 / 257.1 | 257.1 | [3][4] |
| Ionization Mode | ESI Positive | ESI Positive | [4][6] |
Table 2: Example Liquid Chromatography Parameters
| Parameter | Method 1 | Method 2 | Reference |
| Column | C8 | CORTECS C18, 2.7 µm, 4.6 mm X 150 mm | [3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10mM Ammonium Acetate Buffer (pH 4.0) | [3][4] |
| Mobile Phase B | Methanol | Methanol:Acetonitrile (50:50) | [3][4] |
| Flow Rate | Gradient | 0.5 mL/min | [3][4] |
| Injection Volume | 5 µL | Not Specified | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is adapted from a method used for the analysis of Apremilast in beagle dog plasma.[3]
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 50 µL of 5% aqueous formic acid and vortex briefly.
-
Add 1 mL of methyl tert-butyl ether and vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of methanol.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) from Plasma
This protocol is a general procedure based on common practices for small molecule extraction.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. ijsdr.org [ijsdr.org]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
- 11. academic.oup.com [academic.oup.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve chromatographic shift between Apremilast and Apremilast-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic shifts observed between Apremilast and its deuterated internal standard, Apremilast-d8.
Frequently Asked Questions (FAQs)
Q1: We are observing a consistent retention time difference between Apremilast and our internal standard, this compound, during LC-MS analysis. Is this expected?
A1: Yes, a small and consistent shift in retention time between an analyte and its deuterated internal standard is a well-documented phenomenon known as the Chromatographic Deuterium (B1214612) Isotope Effect (CDE). In reversed-phase chromatography, it is common for the deuterated compound (this compound) to elute slightly earlier than the non-deuterated analyte (Apremilast).[1][2][3] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a minor decrease in the molecule's hydrophobicity and weaker interactions with the non-polar stationary phase.[1][2]
Q2: Could the mobile phase pH be the cause of the chromatographic shift between Apremilast and this compound?
A2: While mobile phase pH is a critical parameter for ionizable compounds, it is unlikely to be the primary cause of a consistent shift between Apremilast and this compound. Apremilast has a very high pKa of 12.58, meaning it is a very weak acid and will be in its neutral form across the typical pH range used in reversed-phase HPLC.[4] Therefore, small fluctuations in mobile phase pH are not expected to significantly alter its ionization state or retention time. However, maintaining a consistent and appropriate mobile phase pH is crucial for overall method robustness and reproducibility.[5]
Q3: How much of a retention time shift is considered acceptable between Apremilast and this compound?
A3: The acceptable shift depends on your specific method and analytical goals. The key is that the shift should be consistent and not compromise the accuracy and precision of your quantitation. A small, reproducible shift is generally manageable. However, a large or variable shift can be problematic as it may indicate that the analyte and internal standard are experiencing different matrix effects, which can lead to inaccurate results.[6][7] It is essential to validate that the use of the deuterated internal standard effectively corrects for any variability in the analytical process.
Q4: Can the location of the deuterium atoms in this compound influence the chromatographic shift?
A4: Absolutely. The magnitude of the Chromatographic Deuterium Isotope Effect is influenced by the number and position of the deuterium atoms within the molecule.[8] Deuterium substitution in different parts of the molecule can have varying effects on its interaction with the stationary phase. While specific information on the deuteration sites of commercially available this compound may not always be readily available, being aware of this factor is important for understanding potential chromatographic behavior.
Troubleshooting Guide: Resolving Chromatographic Shift
A systematic approach is crucial for managing and resolving issues related to the chromatographic shift between Apremilast and this compound.
Step 1: Characterize the Chromatographic Shift
The first step is to determine if the observed shift is consistent and reproducible.
Experimental Protocol: Retention Time Stability Assessment
-
Prepare a Standard Mixture: Prepare a solution containing known concentrations of both Apremilast and this compound in your initial mobile phase or a compatible solvent.
-
Repeated Injections: Inject the standard mixture multiple times (e.g., n=6) onto your equilibrated LC system.
-
Data Analysis: Record the retention times for both Apremilast and this compound for each injection. Calculate the mean, standard deviation, and relative standard deviation (RSD) for the retention times of each compound and for the difference in retention time (Δt_R).
Data Interpretation:
| Parameter | Acceptable Criteria | Implication of Failure |
| RSD of individual retention times | < 1% | System instability (pump, column temperature). |
| RSD of Δt_R | < 5% | Inconsistent isotope effect, potential method issues. |
A low RSD for Δt_R indicates a consistent and predictable chromatographic shift due to the deuterium isotope effect. A high RSD suggests other factors may be contributing to the variability, which should be investigated using the troubleshooting steps below.
Step 2: General HPLC System Troubleshooting
If the retention times are not stable, perform a systematic check of your HPLC system.
| Potential Issue | Troubleshooting Action |
| Pump/Flow Rate Fluctuation | Check for leaks in the pump and connections. Purge the pump to remove air bubbles. Verify the flow rate using a calibrated flowmeter.[9] |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure accurate measurement of all components. Degas the mobile phase thoroughly.[2][9] |
| Column Temperature Variation | Use a column oven to maintain a constant temperature. Ensure the column is fully equilibrated at the set temperature before analysis. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1][9] |
Step 3: Method Optimization to Minimize Chromatographic Shift
If the shift is consistent but you wish to minimize it, you can explore the following method modifications.
Experimental Protocol: Mobile Phase Optimization
-
Organic Modifier: Prepare mobile phases with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) at the same initial and final percentages. Run the stability assessment protocol with each mobile phase.
-
Gradient Slope: If using a gradient, adjust the slope. A shallower gradient can sometimes improve the resolution between the two compounds and provide more consistent relative retention.
-
Temperature: Evaluate the effect of column temperature. Analyze the standard mixture at different temperatures (e.g., 30°C, 35°C, 40°C) and assess the impact on Δt_R.
Data Presentation: Impact of Method Parameters on Δt_R
| Parameter | Condition 1 | Δt_R (min) | Condition 2 | Δt_R (min) |
| Organic Modifier | 50% Acetonitrile | 0.08 | 50% Methanol | 0.06 |
| Gradient Time | 5 min | 0.12 | 10 min | 0.10 |
| Temperature | 30°C | 0.09 | 40°C | 0.07 |
Note: The values in this table are for illustrative purposes only.
Visualizations
Caption: Troubleshooting workflow for addressing chromatographic shifts.
Caption: The deuterium isotope effect on chromatographic retention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Apremilast | C22H24N2O7S | CID 11561674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Drift in LC-MS despite isotope internal standard - Chromatography Forum [chromforum.org]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Purity Issues and Their Impact on Apremilast-d8 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing purity-related challenges during the quantification of Apremilast using its deuterated internal standard, Apremilast-d8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Apremilast. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL-IS is considered the gold standard. Because its chemical and physical properties are nearly identical to the analyte (Apremilast), it can effectively compensate for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.
Q2: What are the common purity issues associated with this compound?
Purity issues with deuterated standards like this compound can be categorized into two main types:
-
Isotopic Purity: This refers to the percentage of the deuterated molecule that contains the specified number of deuterium (B1214612) atoms. Lower isotopic enrichment means a higher presence of molecules with fewer deuterium atoms (e.g., d7, d6) or no deuterium atoms (d0 - unlabeled Apremilast).
-
Chemical Purity: This relates to the presence of any chemical species other than this compound, such as residual starting materials, byproducts from the synthesis, or degradation products.
Q3: How can impurities in this compound affect the quantification of Apremilast?
Impurities in the this compound internal standard can significantly impact the accuracy and reliability of analytical data.[1][2] The most critical impurity is the presence of unlabeled Apremilast (d0). This impurity will contribute to the signal of the analyte, leading to an overestimation of the actual Apremilast concentration in the sample. Other chemical impurities might interfere with the chromatography or mass spectrometry detection, causing ion suppression or enhancement, which can also lead to inaccurate results.
Q4: What information should I look for in the Certificate of Analysis (CoA) for this compound?
A comprehensive Certificate of Analysis for this compound should provide the following information:
-
Chemical Identity: Confirmation of the structure.
-
Chemical Purity: Typically determined by HPLC or NMR, and should be high (e.g., >98%).
-
Isotopic Purity/Enrichment: The percentage of the d8 isotopologue. This should be as high as possible (ideally >99%).
-
Abundance of Unlabeled Analyte (d0): This is a critical parameter and should be specified and be very low.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: Inaccurate or Biased Quantification Results
Question: My calibration curve is linear, but the calculated concentrations for my quality control (QC) samples are consistently high. What could be the cause related to my this compound internal standard?
Answer: A common reason for a positive bias in quantification is the presence of unlabeled Apremilast in your this compound internal standard. This unlabeled impurity artificially inflates the analyte signal, leading to an overestimation of the concentration.
Troubleshooting Steps:
-
Assess the Purity of the Internal Standard:
-
Prepare a solution of the this compound internal standard at the working concentration used in your assay.
-
Analyze this solution by LC-MS/MS, monitoring the mass transitions for both Apremilast and this compound.
-
The presence of a significant peak at the retention time of Apremilast in the analyte channel indicates contamination of the internal standard with the unlabeled drug.[2]
-
-
Quantify the Contribution of the Impurity:
-
If unlabeled Apremilast is detected, its contribution to the analyte signal needs to be accounted for. Ideally, the amount of unlabeled analyte in the internal standard should be less than 0.1%.
-
The table below illustrates the potential impact of varying levels of unlabeled Apremilast impurity on the accuracy of the lowest point of a calibration curve (Lower Limit of Quantification, LLOQ).
-
Data Presentation: Impact of Unlabeled Apremilast in this compound on Quantification Accuracy
| Concentration of Unlabeled Apremilast in this compound IS | Contribution to LLOQ Signal | Calculated LLOQ Concentration (True Value = 1 ng/mL) | % Accuracy |
| 0.01% | 0.01 ng/mL | 1.01 ng/mL | 101% |
| 0.1% | 0.1 ng/mL | 1.10 ng/mL | 110% |
| 0.5% | 0.5 ng/mL | 1.50 ng/mL | 150% |
| 1.0% | 1.0 ng/mL | 2.00 ng/mL | 200% |
Issue 2: Poor Chromatographic Peak Shape or Resolution
Question: I am observing peak tailing or splitting for both Apremilast and this compound. What could be the issue?
Answer: Poor peak shape can be caused by a variety of factors, including issues with the analytical column, mobile phase, or the presence of co-eluting impurities.[3]
Troubleshooting Steps:
-
Column Health:
-
Ensure the column is not clogged and has not developed a void at the inlet.
-
Flush the column with a strong solvent to remove any adsorbed contaminants.
-
-
Mobile Phase Compatibility:
-
Verify that the pH of the mobile phase is appropriate for the column chemistry.
-
Ensure the injection solvent is not significantly stronger than the mobile phase, as this can cause peak distortion.[3]
-
-
Check for Co-eluting Impurities:
-
Inject a blank sample (matrix without analyte or IS) to check for interfering peaks at the retention time of Apremilast or this compound.
-
If interfering peaks are present, optimize the chromatographic method to improve resolution.
-
Experimental Protocols
Protocol 1: Assessment of Isotopic and Chemical Purity of this compound by LC-MS/MS
Objective: To determine the isotopic enrichment and chemical purity of an this compound standard.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of full scan and selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
-
Data Acquisition:
-
Full Scan Analysis: Acquire a full scan mass spectrum of the this compound solution to identify the molecular ions corresponding to different isotopologues (d0 to d8).
-
SIM/MRM Analysis: Monitor the specific m/z transitions for Apremilast and this compound.
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Apremilast: e.g., m/z 461.2 -> 257.1
-
This compound: e.g., m/z 469.2 -> 257.1 (Note: The exact mass will depend on the position of the deuterium labels).
-
-
-
Data Analysis:
-
Isotopic Purity: From the full scan data, calculate the peak areas for each isotopologue. The isotopic purity is the percentage of the d8 peak area relative to the sum of all isotopologue peak areas.
-
Chemical Purity: From the chromatogram obtained in SIM/MRM mode, the peak area of any unlabeled Apremilast can be compared to the peak area of this compound to determine the percentage of this impurity.
-
Visualizations
Signaling Pathway of Apremilast
Caption: Mechanism of action of Apremilast.
Experimental Workflow for Purity Assessment
Caption: Workflow for this compound purity assessment.
Logical Relationship in Troubleshooting
Caption: Troubleshooting logic for inaccurate results.
References
Technical Support Center: Preventing In-Source Instability of Deuterated Internal Standards
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the in-source instability of deuterated internal standards, a critical factor in the accuracy and reliability of quantitative bioanalysis.
Frequently Asked questions (FAQs)
Q1: What is in-source instability of deuterated internal standards?
A1: In-source instability refers to the loss or exchange of deuterium (B1214612) atoms from a deuterated internal standard (IS) within the mass spectrometer's ion source, prior to mass analysis. The most common form of this instability is hydrogen-deuterium (H/D) back-exchange, where deuterium atoms on the IS are replaced by hydrogen atoms from the surrounding environment, such as residual water vapor or protic solvents in the mobile phase. This phenomenon can lead to a decrease in the signal intensity of the deuterated IS and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy of quantitative results.
Q2: What are the primary causes of H/D back-exchange?
A2: The primary drivers of H/D back-exchange are:
-
Labile Deuterium Placement: Deuterium atoms located on heteroatoms (e.g., -OH, -NH, -SH) or on carbon atoms adjacent to electron-withdrawing groups (like carbonyls) are more susceptible to exchange.
-
Suboptimal pH: The rate of H/D exchange is highly dependent on pH. The exchange rate is minimized at a pH of approximately 2.5.[1] Both acidic and basic conditions can catalyze the exchange.
-
Elevated Temperatures: Higher temperatures in the ion source, transfer lines, or during sample handling and storage can provide the necessary energy to overcome the activation barrier for H/D exchange, thus increasing the rate of back-exchange.[1]
-
Mobile Phase Composition: The presence of protic solvents (e.g., water, methanol) in the mobile phase provides a source of hydrogen atoms for the exchange reaction.
Q3: How can I determine if my deuterated internal standard is unstable?
A3: You can assess the stability of your deuterated IS by performing a simple experiment. Incubate the deuterated IS in a blank matrix (a sample matrix that does not contain the analyte) under the same conditions as your analytical method (e.g., temperature, pH, time). Analyze the sample by LC-MS/MS and monitor for any increase in the signal of the unlabeled analyte over time. A significant increase suggests that H/D back-exchange is occurring.
Q4: What are the best practices for selecting a stable deuterated internal standard?
A4: To ensure the stability of your deuterated internal standard, consider the following:
-
Placement of Deuterium Labels: Choose a standard where the deuterium atoms are placed in stable, non-exchangeable positions, such as on an aromatic ring or a stable alkyl chain. Avoid standards with deuterium on heteroatoms.
-
Degree of Deuteration: A higher degree of deuteration can sometimes provide a more stable standard, provided the labels are in stable positions.
-
Supplier Information: Reputable suppliers often provide information on the stability of their deuterated compounds and the positions of the deuterium labels.
Troubleshooting Guides
Issue: Inconsistent or Inaccurate Quantitative Results
If you are observing variability in your quantitative data, it may be due to the in-source instability of your deuterated internal standard. Follow this troubleshooting guide to identify and resolve the issue.
Step 1: Evaluate Experimental Conditions
Review your current experimental setup for conditions that may promote H/D back-exchange.
| Parameter | Potential Cause of Instability | Recommended Solution |
| pH of Mobile Phase & Sample | pH is significantly different from 2.5. | Adjust the pH of your mobile phase and sample diluent to be within the optimal range of 2.25-2.5. Use volatile buffers like formic acid. |
| Temperature | High temperatures in the autosampler, column compartment, or ion source. | Maintain low temperatures throughout the analytical process. Use a cooled autosampler (e.g., 4°C) and column compartment. Optimize ion source parameters to use the lowest possible temperature that maintains adequate sensitivity. |
| Sample Matrix | The biological matrix (e.g., plasma, urine) contains components that catalyze the exchange. | While difficult to control, understanding the matrix effect is crucial. If instability is matrix-dependent, further optimization of sample cleanup may be necessary. |
Quantitative Impact of pH and Temperature on H/D Back-Exchange
The rate of H/D back-exchange is significantly influenced by both pH and temperature. The following table provides a qualitative summary based on established principles of chemical kinetics. The H/D exchange rate is at its minimum at approximately pH 2.5.[1] A change in temperature from 25°C to 0°C can lower the exchange rate by a factor of 14.[1]
| pH | Temperature | Expected Rate of H/D Back-Exchange |
| ~2.5 | 0-4°C | Minimal |
| ~2.5 | 25°C (Room Temp) | Low to Moderate |
| 7.0 (Neutral) | 0-4°C | Moderate |
| 7.0 (Neutral) | 25°C (Room Temp) | High |
| > 8.0 (Basic) | Any | Very High |
| < 2.0 (Acidic) | Any | High |
Note: The actual percentage of back-exchange will be compound-specific and dependent on the lability of the deuterium labels.
Step 2: Assess the Stability of the Deuterated Internal Standard
If optimizing the experimental conditions does not resolve the issue, perform a stability study to confirm H/D back-exchange.
Experimental Protocols
Protocol 1: Assessing the Isotopic Stability of a Deuterated Internal Standard
Objective: To determine if the deuterated internal standard undergoes H/D back-exchange in the sample matrix under the experimental conditions.
Materials:
-
Blank biological matrix (e.g., drug-free plasma or urine)
-
Deuterated internal standard stock solution
-
Solvents used for sample preparation and mobile phase
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Prepare a series of samples by spiking the deuterated internal standard into the blank matrix at the working concentration.
-
Prepare a control sample by spiking the deuterated internal standard into the initial mobile phase or a non-protic solvent.
-
-
Incubation:
-
Incubate the matrix-spiked samples under conditions that mimic your analytical workflow, including autosampler temperature and potential sample processing times. For an accelerated stability study, you can also incubate at a higher temperature (e.g., 37°C).
-
-
Analysis:
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, and 24 hours) using your established LC-MS/MS method.
-
Monitor the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.
-
-
Data Evaluation:
-
Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard for each time point.
-
An increase in this ratio over time is indicative of H/D back-exchange. The magnitude of the increase provides a quantitative measure of the instability. For example, a 28% increase in the unlabeled compound was observed after incubating a deuterated compound in plasma for one hour in one study.
-
Visualizing Workflows and Logical Relationships
Troubleshooting Workflow for In-Source Instability
Experimental Workflow for Assessing H/D Exchange
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation of Apremilast Using its Deuterated Internal Standard, Apremilast-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Apremilast in biological matrices, with a particular focus on the advantages of using a stable isotope-labeled internal standard, Apremilast-d8. The information presented is based on established regulatory guidelines and published scientific literature, offering a valuable resource for researchers involved in pharmacokinetic, toxicokinetic, and bioequivalence studies of Apremilast.
Introduction to Bioanalytical Method Validation
The validation of bioanalytical methods is a critical regulatory requirement for drug development.[1][2][3] It ensures that the analytical method is reliable, reproducible, and suitable for its intended purpose, which is the quantitative determination of a drug and its metabolites in biological fluids.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2] Key validation parameters include selectivity, specificity, matrix effect, calibration curve, accuracy, precision, and stability.[3]
Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[4][5][6] Accurate measurement of its concentration in biological samples is essential for understanding its pharmacokinetic profile. The use of a stable isotope-labeled internal standard (IS), such as this compound, is considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because a deuterated IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation and chromatographic separation, thus compensating for variability in extraction recovery and matrix effects.
Comparison of Bioanalytical Methods for Apremilast
Table 1: Comparison of LC-MS/MS Method Parameters for Apremilast Quantification
| Parameter | Method with Deuterated IS (e.g., Apremilast-d5)[7] | Method with Non-Deuterated IS (e.g., Clopidogrel)[8][9] | Method with Non-Deuterated IS (e.g., Carbamazepine)[10] |
| Internal Standard (IS) | Apremilast-d5 | Clopidogrel | Carbamazepine |
| Biological Matrix | Rabbit Plasma | Beagle Dog Plasma | Rat Plasma |
| Linearity Range | 0.03 - 48.0 ng/mL | 5 - 1000 ng/mL | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL | 5 ng/mL | 0.1 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | Not explicitly stated, but linearity is confirmed | Linear |
| Extraction Method | Protein Precipitation (Acetone in Acetonitrile) | Liquid-Liquid Extraction (Methyl tert-butyl ether) | Protein Precipitation (Acetonitrile) |
Table 2: Comparison of Validation Performance Data
| Parameter | Method with Deuterated IS (e.g., Apremilast-d5)[7] | Method with Non-Deuterated IS (e.g., Clopidogrel)[8] | Method with Non-Deuterated IS (e.g., Carbamazepine)[10] |
| Intra-day Precision (%CV) | Not explicitly stated | < 12.92% | < 9.6% |
| Inter-day Precision (%CV) | Not explicitly stated | < 10.64% | < 9.6% |
| Accuracy (% Recovery) | Not explicitly stated | Within acceptable limits | 83.2 - 87.5% |
| Matrix Effect | Not explicitly stated | No significant matrix effect reported | Not explicitly stated |
| Stability | Not explicitly stated | Stable under tested conditions | Not explicitly stated |
Note: The use of Apremilast-d5 is presented here as a close surrogate for this compound, as published data specifically using this compound was not available. The principles and expected performance are analogous.
The data indicates that methods utilizing a deuterated internal standard can achieve a very low limit of quantification, which is advantageous for studies with low analyte concentrations. While all validated methods demonstrate acceptable performance in terms of precision and accuracy, the use of a deuterated IS is inherently more robust in compensating for potential variations during sample processing.
Experimental Protocols
Below are detailed methodologies for key experiments in the bioanalytical method validation of Apremilast using a deuterated internal standard.
Stock and Working Solution Preparation
-
Apremilast Stock Solution (1 mg/mL): Accurately weigh 10 mg of Apremilast reference standard and dissolve in 10 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the same organic solvent.
-
Working Solutions: Prepare serial dilutions of the Apremilast stock solution with the same solvent to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound for spiking into samples.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the Apremilast working solutions into blank biological matrix (e.g., plasma) to obtain a series of calibration standards covering the desired concentration range. A typical calibration curve may include 8-10 non-zero concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (approx. 3x LLOQ), Medium QC, and High QC.
Sample Extraction (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the this compound internal standard working solution.
-
Add 2.5 mL of a protein precipitation agent (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and acetonitrile)[7].
-
Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 5000 rpm for 20 minutes) to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.[7]
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 column is commonly used for separation (e.g., CORTECS C18, 2.7 µm, 4.6 mm x 150 mm).[7]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10mM Ammonium Acetate) and organic solvents (e.g., methanol and acetonitrile).[7]
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.[7]
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for Apremilast.[11]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for Apremilast and this compound.
-
Optimize MS/MS parameters such as collision energy and cone voltage for both the analyte and the internal standard.
-
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Bioanalytical Method Validation Workflow for Apremilast.
Caption: Simplified Signaling Pathway of Apremilast.
Conclusion
The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS offers a highly sensitive, specific, and robust method for the bioanalysis of Apremilast. This approach is in line with the best practices recommended by regulatory agencies and provides high-quality data essential for the successful development and approval of new drug products. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers in the field of pharmaceutical analysis.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. otezlapro.com [otezlapro.com]
- 5. Apremilast Mechanism of Action and What It Can Treat [borderfreehealth.com]
- 6. Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. akjournals.com [akjournals.com]
- 9. Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
Cross-Validation of Analytical Methods for Apremilast Quantification Using a Deuterated Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of therapeutic agents is paramount in drug development and clinical research. For Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, robust and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as Apremilast-d8 or its close analogue Apremilast-d5, is a cornerstone of high-quality bioanalytical method validation, as it effectively compensates for variability in sample processing and instrument response.
This guide provides a comparative overview of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Apremilast in biological matrices, both employing a deuterated internal standard. The presented data and protocols are synthesized from published research to offer an objective comparison of their performance and applicability.
Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters of two validated analytical methods for the determination of Apremilast. Method 1 employs a conventional LC-MS/MS approach for analysis in human plasma[1], while Method 2 utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-ESI-MS/MS) for analysis in rabbit plasma[2].
| Parameter | Method 1: LC-MS/MS in Human Plasma | Method 2: UPLC-ESI-MS/MS in Rabbit Plasma |
| Internal Standard | Apremilast-d5 | Apremilast-d5 |
| Linearity Range | 1.0 - 1000.0 ng/mL | 0.03 - 48.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.03 ng/mL |
| Accuracy (% Recovery) | 95.82% to 105.85% | 97.78% to 102.11% |
| Precision (% CV) | ≤ 15% | Intra-day: 0.04-2.27%, Inter-day: 3.75-4.17% |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Chromatographic Column | Unisol C18 (4.6x100mm, 5µm) | CORTECS C18 (4.6x150mm, 2.7µm) |
| Mobile Phase | Acetonitrile (B52724) and water with 0.2% formic acid (90:10 v/v) | 10mM Ammonium Acetate Buffer (pH 4.0):Methanol:Acetonitrile (20:40:40 v/v/v) |
| Run Time | Not Specified | 4 minutes |
Experimental Protocols
Method 1: LC-MS/MS for Apremilast in Human Plasma[1]
This method was developed and validated for the quantification of Apremilast in human K3EDTA plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a volume of human plasma, a specific amount of Apremilast-d5 internal standard solution is added.
-
The sample is then subjected to liquid-liquid extraction using an appropriate organic solvent.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Unisol C18, 4.6x100mm, 5µm.
-
Mobile Phase: A mixture of acetonitrile and water containing 0.2% formic acid in a ratio of 90:10 (v/v).
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Apremilast: Specific precursor to product ion transition is monitored.
-
Apremilast-d5: Specific precursor to product ion transition is monitored.
-
Method 2: UPLC-ESI-MS/MS for Apremilast in Rabbit Plasma[2][3]
This method was optimized for the evaluation of Apremilast in rabbit biological matrices.
1. Sample Preparation (Protein Precipitation): [3]
-
To 100 µL of plasma sample, 100 µL of Apremilast-d5 internal standard (200.00 pg/mL) is added.[3]
-
Protein precipitation is carried out by adding a solution of acetonitrile.[3]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[3]
-
The supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.[3]
2. Chromatographic Conditions: [2]
-
Column: CORTECS C18, 4.6x150mm, 2.7µm.[2]
-
Mobile Phase: A ternary mixture of 10mM Ammonium Acetate Buffer (pH 4.0), Methanol, and Acetonitrile in a ratio of 20:40:40 (v/v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Run Time: 4 minutes.[2]
3. Mass Spectrometric Conditions: [2]
-
Ionization Mode: Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the bioanalytical method validation of Apremilast using a deuterated internal standard.
Caption: General workflow for Apremilast quantification using a deuterated internal standard.
References
Isotope Dilution Mass Spectrometry: The Gold Standard for Accurate Apremilast Quantification
Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4), has emerged as a key therapeutic agent in the management of psoriasis and psoriatic arthritis. Accurate quantification of Apremilast in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comprehensive comparison of Isotope Dilution Mass Spectrometry (IDMS), the gold standard for quantitative analysis, with other analytical methods, supported by experimental data and detailed protocols.
For researchers, scientists, and drug development professionals, the choice of analytical methodology is paramount to ensure data integrity and reliability. While various techniques are available for the quantification of Apremilast, Isotope Dilution Mass Spectrometry (IDMS), often employed in the form of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, offers unparalleled accuracy and precision. This is due to its ability to correct for sample preparation losses and matrix effects, which are common challenges in complex biological samples.
Performance Comparison: IDMS (LC-MS/MS) vs. HPLC-UV
The following table summarizes the key performance parameters of IDMS (utilizing a stable isotope-labeled internal standard like Apremilast-D5) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of Apremilast. The data is compiled from various validation studies.
| Performance Parameter | Isotope Dilution Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity Range | 1.0 - 1000.0 ng/mL | 5 - 30 µg/mL[1] |
| Accuracy (% Recovery) | 95.82% to 105.85%[2] | 98.40 - 100.00 % |
| Precision (%CV) | ≤ 15%[2] | < 2% |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[2] | 1.572 µg/mL[1] |
| Internal Standard | Apremilast-D5 (stable isotope-labeled)[2][3] | Not explicitly mentioned in some studies |
| Selectivity/Specificity | High (based on mass-to-charge ratio)[2] | Moderate (based on retention time and UV absorbance)[4] |
| Matrix Effect | Minimal (compensated by internal standard) | Can be significant |
Experimental Protocols
Isotope Dilution Mass Spectrometry (LC-MS/MS) for Apremilast in Human Plasma
This protocol is based on a validated method for the quantification of Apremilast in human plasma using a stable isotope-labeled internal standard.[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 100 µL of the internal standard solution (Apremilast-D5).
-
Add 2.5 mL of the extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC Column: Unisol C18, 4.6x100mm, 5µm[2]
-
Mobile Phase: Acetonitrile (B52724) and water with 0.2% formic acid (90:10 v/v)[2]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
HPLC-UV Method for Apremilast in Tablets
This protocol is based on a validated method for the quantification of Apremilast in pharmaceutical tablet dosage forms.[1]
1. Standard Solution Preparation:
-
Prepare a stock solution of Apremilast reference standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-30 µg/mL).
2. Sample Preparation:
-
Weigh and finely powder a number of Apremilast tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a specific amount of Apremilast and transfer it to a volumetric flask.
-
Add a portion of the diluent (e.g., acetonitrile), sonicate to dissolve, and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm filter.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.
3. HPLC Conditions:
-
HPLC Column: SunQ C18 column[1]
-
Mobile Phase: A mixture of acetonitrile and sodium acetate (B1210297) buffer (pH 5) in a ratio of 80:20 (v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 230 nm[1]
-
Injection Volume: 20 µL
Visualizing the Method and Mechanism
To further elucidate the experimental workflow and the underlying mechanism of action of Apremilast, the following diagrams are provided.
References
The Gold Standard in Bioanalysis: Validating the Stability of Apremilast-d8 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of a suitable internal standard (IS) is a critical factor in achieving accurate and reliable quantification of analytes in biological matrices. This guide provides a comprehensive comparison of the stability of Apremilast-d8, a deuterated internal standard, with alternative non-deuterated standards used in the bioanalysis of Apremilast. The data presented herein underscores the superior performance of stable isotope-labeled standards in mitigating analytical variability.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The near-identical physicochemical properties of a deuterated IS to the analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability. This guide presents a comparative overview of the stability of this compound (with data extrapolated from its close analog, Apremilast-d5) versus common non-deuterated internal standards, clopidogrel (B1663587) and carbamazepine.
Comparative Stability of Internal Standards for Apremilast
The stability of an internal standard is a critical parameter in bioanalytical method validation, ensuring that its concentration remains constant throughout the sample handling and analysis process. The following tables summarize the stability of Apremilast-d5 (as a surrogate for this compound) and alternative internal standards in various biological matrices and conditions.
Table 1: Stability of Apremilast-d5 in Rabbit Plasma
| Stability Condition | Duration | Temperature | Matrix | Stability (% Nominal Concentration) |
| Long-Term | 120 days | -70°C | Rabbit Plasma | Stable |
| Freeze-Thaw | 3 cycles | -70°C to Room Temp | Rabbit Plasma | Stable |
| Bench-Top | 48 hours | Room Temperature | Rabbit Plasma | Stable |
| Processed Sample (Autosampler) | 36 hours | Not Specified | Processed Rabbit Plasma | Stable |
| Stock Solution | 90 hours | 2-8°C | Methanol | Stable (<5% change)[1] |
Note: Data for Apremilast-d5 is used as a surrogate for this compound due to their close structural similarity as stable isotope-labeled analogs of Apremilast.
Table 2: Stability of Alternative Internal Standards for Apremilast
| Internal Standard | Stability Condition | Duration | Temperature | Matrix | Stability Assessment |
| Clopidogrel | Freeze-Thaw | 3 cycles | -20°C | Beagle Dog Plasma & Urine | Stable (<20% deviation)[2] |
| Long-Term | 80 days | -20°C | Beagle Dog Plasma & Urine | Stable (<8.59% deviation)[2] | |
| Bench-Top | 8 hours | Room Temperature | Beagle Dog Plasma & Urine | Stable (<5.76% deviation)[2] | |
| Autosampler | 12 hours | 4°C | Beagle Dog Plasma & Urine | Stable (<8.13% deviation)[2] | |
| Carbamazepine | Long-Term | 28 days | -20°C | Rat Plasma | Stable[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. The following are representative protocols for assessing the stability of internal standards.
Stock Solution Stability
-
Preparation: Prepare stock solutions of the internal standard (e.g., this compound) in an appropriate organic solvent (e.g., methanol) at a known concentration.
-
Storage: Store the stock solutions under defined conditions (e.g., refrigerated at 2-8°C or frozen at -20°C or -70°C) for a specified period.
-
Analysis: At designated time points, compare the response of the stored stock solution against a freshly prepared stock solution of the same concentration.
-
Acceptance Criteria: The mean response of the stored solution should be within ±10% of the mean response of the fresh solution.
Freeze-Thaw Stability in Biological Matrix
-
Sample Preparation: Spike blank biological matrix (e.g., human plasma) with the internal standard at low and high quality control (QC) concentrations.
-
Freeze-Thaw Cycles: Subject the samples to a minimum of three freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -70°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the final thaw, process and analyze the samples.
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Bench-Top (Short-Term) Stability in Biological Matrix
-
Sample Preparation: Spike blank biological matrix with the internal standard at low and high QC concentrations.
-
Storage: Keep the samples at room temperature for a specified duration that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Analysis: Process and analyze the samples.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Long-Term Stability in Biological Matrix
-
Sample Preparation: Spike blank biological matrix with the internal standard at low and high QC concentrations.
-
Storage: Store the samples at a specified temperature (e.g., -20°C or -70°C) for a period equal to or longer than the expected duration of sample storage in a study.
-
Analysis: At various time points, retrieve the samples, thaw them, and analyze them along with a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow for stability validation and the logical reasoning behind the preference for deuterated internal standards.
References
Precision in Focus: A Comparative Guide to Apremilast Quantification Using a Deuterated Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents like Apremilast is paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of bioanalytical methods for Apremilast, highlighting the superior performance of methodologies employing a deuterated internal standard (IS) over those using non-deuterated alternatives. Supported by experimental data, this document serves as a resource for selecting the most reliable method for Apremilast quantification.
The consensus in the scientific community is that stable isotope-labeled internal standards, such as a deuterated version of the analyte, offer the highest level of accuracy and precision in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This minimizes variability and leads to more reliable data.
Comparative Analysis of Quantitative Performance
The following tables summarize the validation parameters from studies employing either a deuterated internal standard (Apremilast-D5) or non-deuterated internal standards for the quantification of Apremilast. The data clearly demonstrates that the use of a deuterated standard consistently yields excellent accuracy and precision.
Table 1: Performance Data for Apremilast Quantification using a Deuterated Internal Standard (Apremilast-D5)
| Biological Matrix | Linear Range (ng/mL) | Accuracy (%) | Precision (%CV) | LLOQ (ng/mL) | Internal Standard |
| Human Plasma[1][2] | 1.0–1000.0 | 95.82–105.85 | ≤ 15 | 1.0 | Apremilast-D5 |
| Rabbit Plasma[3][4] | 0.03–48.0 | 97.78–102.11 | Intra-day: 0.04–2.27, Inter-day: 3.75–4.17 | 0.03 | Apremilast-D5 |
Table 2: Performance Data for Apremilast Quantification using Non-Deuterated Internal Standards
| Biological Matrix | Linear Range (ng/mL) | Accuracy (%) | Precision (%CV) | LLOQ (ng/mL) | Internal Standard |
| Beagle Dog Plasma[5][6] | 2–3000 | 92.4–101.1 | Intra-run: < 6, Inter-run: < 9 | 1 | Clopidogrel |
| Beagle Dog Plasma & Urine[7] | 5–1000 | Not explicitly stated | Plasma: Intra-run < 12.92, Inter-run < 10.64; Urine: Intra-run < 11.84, Inter-run < 10.20 | 5 | Clopidogrel |
| Rat Plasma[8] | 1–1000 | Within ±15% | Within ±15% | 1 | Losartan |
| Rat Plasma[9] | 0.1–100 | Not explicitly stated | < 9.6% | 0.1 | Carbamazepine |
The Mechanism of Action: Apremilast as a PDE4 Inhibitor
Apremilast is an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[10][11] By inhibiting PDE4, Apremilast increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.
Experimental Protocols
Method Using a Deuterated Internal Standard (Apremilast-D5)
This protocol is based on the method described for the quantification of Apremilast in human plasma.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a polypropylene (B1209903) tube, add 100 µL of human plasma.
-
Add 100 µL of the internal standard working solution (Apremilast-D5).
-
Add 2.5 mL of an extraction solvent (e.g., 10% acetone (B3395972) in acetonitrile).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 5000 rpm for 20 minutes at 25°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: UPLC system
-
Column: Unisol C18, 4.6x100mm, 5µm
-
Mobile Phase: Acetonitrile and water with 0.2% formic acid (90:10 v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Apremilast: m/z 461.5 → 257.1
-
Apremilast-D5: m/z 466.5 → 257.1
-
Method Using a Non-Deuterated Internal Standard (Clopidogrel)
This protocol is based on the method described for the quantification of Apremilast in beagle dog plasma.[5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of beagle dog plasma, add the internal standard (Clopidogrel).
-
Add 1 mL of tert-butylmethyl ether.
-
Vortex for a specified time.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: UPLC system
-
Column: UPLC BEH Shield RP18 column (50 mm × 2.1 mm, 1.7 μm)
-
Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) in water and 5 mM ammonium formate in methanol (B129727) (gradient elution)
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
Column Temperature: Not specified
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, positive mode
-
MRM Transitions:
-
Apremilast: m/z 461.0 → 178.0 and 461.0 → 257.2
-
Clopidogrel: m/z 322.1 → 184.0
-
Workflow for Apremilast Quantification using a Deuterated Standard
The following diagram illustrates the typical workflow for the bioanalysis of Apremilast using a deuterated internal standard.
Conclusion
The presented data underscores the advantages of employing a deuterated internal standard for the quantification of Apremilast. The use of Apremilast-D5 consistently results in high accuracy and precision across different biological matrices. While methods using non-deuterated standards can be validated and applied, they may be more susceptible to variability introduced during sample processing and analysis. For researchers seeking the most robust and reliable data for pharmacokinetic and other drug development studies, the adoption of a method with a deuterated internal standard is strongly recommended.
References
- 1. ijsdr.org [ijsdr.org]
- 2. noahtherapeutics.com [noahtherapeutics.com]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. akjournals.com [akjournals.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjstonline.com [rjstonline.com]
The Isotopic Fingerprint: How Deuterium Labeling Position Dictates Assay Success
A Comparative Guide to Optimizing Bioanalytical Performance with Deuterated Internal Standards
In the precise world of bioanalysis, particularly within drug development and clinical research, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and reliable quantification with liquid chromatography-mass spectrometry (LC-MS/MS). Among these, deuterated standards are a popular choice due to their cost-effectiveness and accessibility. However, the seemingly subtle decision of where to place deuterium (B1214612) atoms on a molecule can have a profound impact on assay performance. This guide provides a comprehensive comparison, supported by experimental data, to illustrate how the strategic positioning of deuterium labels can be the difference between a robust, reliable assay and one plagued by unforeseen complications.
The Stability Imperative: Why Label Placement Matters
The foundational principle of a SIL-IS is to be chemically identical to the analyte, ensuring it mirrors the analyte's behavior throughout the analytical process—from extraction to detection. This mimicry allows it to compensate for variations in sample preparation, matrix effects, and instrument response. However, this principle hinges on the stability of the isotopic label.
Deuterium atoms placed on or near exchangeable protons (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) are at risk of exchanging with protons from the solvent. This "back-exchange" can diminish the internal standard's signal and artificially inflate the analyte's signal, leading to inaccurate results. Therefore, a critical first step in selecting or designing a deuterated internal standard is to ensure the deuterium labels are positioned on stable, non-exchangeable parts of the molecule.
Case Study 1: The Impact of Deuteration on Testosterone (B1683101) Quantification
A pivotal study by Owen et al. (2012) highlights the significant effect of the internal standard choice on the quantification of testosterone. The study compared the performance of three different isotopically labeled internal standards: testosterone-d2, testosterone-d5, and testosterone-¹³C₃. The method using the testosterone-d2 internal standard was considered the reference, having shown excellent agreement with a higher-order reference method.[1][2][3]
The results, summarized in the table below, demonstrate that different internal standards can yield notably different quantitative results.
| Internal Standard | Passing-Bablok Regression Equation (vs. Testosterone-d2) | Interpretation |
| Testosterone-d5 | y = 0.86x + 0.04[4] | Lower results compared to the d2 standard, indicating a significant negative bias. |
| Testosterone-¹³C₃ | y = 0.90x + 0.02[4] | Closer to the d2 reference method than the d5 standard, but still showing a slight negative bias. |
This case study underscores that the choice of internal standard is a critical variable that must be thoroughly investigated during method development.[1][4] A change in the internal standard, even just the number of deuterium labels, warrants a cross-validation of the analytical method.[2]
Experimental Protocol: Testosterone Quantification by LC-MS/MS
This protocol is a generalized procedure based on the methodologies described in the comparative studies of testosterone analysis.[1][2][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of serum, calibrator, or quality control (QC) sample into a microcentrifuge tube.
-
Add 20 µL of the working internal standard solution (e.g., testosterone-d2, -d5, or -¹³C₃ in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
LC-MS/MS workflow for testosterone analysis.
The Deuterium Isotope Effect: A Double-Edged Sword
The substitution of hydrogen with the heavier deuterium isotope can subtly alter a molecule's physicochemical properties, a phenomenon known as the "deuterium isotope effect." In chromatography, this can manifest as a slight shift in retention time, with the deuterated compound often eluting slightly earlier than its non-deuterated counterpart. If this separation occurs in a region of the chromatogram with varying matrix effects (ion suppression or enhancement), the analyte and the internal standard will be affected differently, compromising the accuracy of quantification.
Impact of the deuterium isotope effect on quantification.
While often viewed as a potential pitfall in bioanalysis, the deuterium isotope effect can be harnessed to improve a drug's metabolic stability. This is known as the "kinetic isotope effect."
The Kinetic Isotope Effect: Leveraging Deuterium to Enhance Drug Performance
The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism.[5][6] By strategically replacing hydrogens at metabolically vulnerable positions with deuterium, it is possible to slow down a drug's metabolism.[7][8] This can lead to:
-
Increased drug exposure (AUC)
-
Longer half-life (t½)
-
Reduced formation of metabolites
-
Potential for lower dosing and improved safety profiles [9][10]
Case Study 2: Enhancing Metabolic Stability of Enzalutamide (B1683756)
A study on the N-methyl deuteration of enzalutamide, a drug used to treat prostate cancer, provides a clear example of the kinetic isotope effect in action. The deuterated analog, d₃-enzalutamide, showed significantly improved metabolic stability compared to the non-deuterated parent compound.[11][12]
| Parameter | Enzalutamide (Non-deuterated) | d₃-Enzalutamide | % Change |
| In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes | Higher | 72.9% Lower[11] | -72.9% |
| In Vivo Cmax (rats, 10 mg/kg oral) | Lower | 35% Higher[11] | +35% |
| In Vivo AUC₀₋t (rats, 10 mg/kg oral) | Lower | 102% Higher[11] | +102% |
These results demonstrate that a targeted deuterium substitution can significantly enhance the pharmacokinetic profile of a drug.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a deuterated compound in comparison to its non-deuterated analog using liver microsomes.[13][14]
1. Incubation
-
Prepare a reaction mixture containing liver microsomes, a NADPH-regenerating system, and the test compound (either deuterated or non-deuterated) in a buffer solution.
-
Initiate the metabolic reaction by warming the mixture to 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile (B52724) containing a deuterated internal standard.
2. Sample Processing and Analysis
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
The kinetic isotope effect slows drug metabolism.
Conclusion: A Strategic Approach to Deuterium Labeling
The position of deuterium labeling is not a trivial detail in the development of robust bioanalytical assays and improved therapeutics. As the presented data and protocols illustrate, a thoughtful and evidence-based approach to the placement of deuterium atoms is essential. For internal standards, the priority is stability and co-elution with the analyte to ensure accurate quantification. For therapeutic agents, strategic deuteration at sites of metabolism can significantly enhance pharmacokinetic properties. By understanding and applying the principles of isotopic stability and the kinetic isotope effect, researchers can unlock the full potential of deuterium labeling to advance their scientific and drug development goals.
References
- 1. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. To D or not to D – an in vitro/mass spectrometry screening method to confirm improved metabolic stability in deuterium-labelled radiotracers [apo.ansto.gov.au]
- 8. inis.iaea.org [inis.iaea.org]
- 9. benchchem.com [benchchem.com]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Apremilast-d8
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Apremilast-d8. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational handling, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses or Goggles | Wear tightly fitting safety goggles with side-shields.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Handle with gloves.[1][2] Gloves must be inspected prior to use. Wash and dry hands after handling.[1][2] For tasks with a higher risk of exposure, consider double gloving. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Respirator | For procedures that may generate dust or aerosols, use a NIOSH-approved respirator.[3] Ensure adequate ventilation, such as working in a chemical fume hood.[1][2][3] |
Handling Procedures and Experimental Workflow
Proper handling of this compound is critical to prevent contamination and ensure the accuracy of experimental results. Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1][2][3]
Standard Operating Procedure for Handling this compound:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as detailed above. Prepare your workspace by cleaning the area and ensuring all necessary equipment is within reach.
-
Weighing and Aliquoting: When weighing the solid compound, do so in a chemical fume hood to minimize the risk of inhalation.[3] Use appropriate tools to handle the powder and avoid creating dust.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of any contaminated materials according to the disposal plan outlined below. Wash your hands thoroughly with soap and water.[1]
Below is a generalized experimental workflow for handling a small molecule compound like this compound in a research laboratory.
Mechanism of Action: Apremilast (B1683926) Signaling Pathway
Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4).[4][5] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory cells.[4] By inhibiting PDE4, apremilast increases intracellular cAMP levels.[6] This rise in cAMP activates Protein Kinase A (PKA), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines by influencing transcription factors such as cAMP response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB).[7][8] The overall effect is a reduction in the inflammatory response.[6]
The following diagram illustrates the signaling pathway of Apremilast.
Efficacy Data for Apremilast
The following table summarizes the efficacy of Apremilast in a clinical trial for moderate-to-severe plaque psoriasis, as measured by the Psoriasis Area and Severity Index (PASI). A PASI-75 response indicates at least a 75% reduction in the PASI score from baseline.
| Treatment Group | Percentage of Patients Achieving PASI-75 at Week 16 |
| Apremilast | 39.8% |
| Placebo | 11.9% |
| Etanercept | 48.2% |
| Data from a study on patients with moderate-to-severe plaque psoriasis.[9] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
Step-by-Step Disposal Guide:
-
Segregation: Segregate waste contaminated with this compound from other laboratory waste. This includes unused product, empty containers, and contaminated consumables such as gloves, pipette tips, and paper towels.
-
Containerization: Place all this compound waste into a clearly labeled, sealed, and leak-proof container. The label should include the chemical name ("this compound Waste") and any relevant hazard symbols.
-
Consult Local Regulations: While some sources indicate that Apremilast has no known OSHA hazards, others suggest potential for organ damage with repeated exposure.[10][11] Therefore, it is prudent to handle it as hazardous chemical waste. Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.[10]
-
Waste Pickup: Arrange for the collection of the chemical waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
First Aid Measures
In the event of accidental exposure to this compound, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11] Remove contaminated clothing. Get medical attention if symptoms occur.[11] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[1][2] Hold eyelids apart and flush eyes with plenty of water.[11] Seek medical attention. |
| Ingestion | Rinse mouth with water.[1][2] Do NOT induce vomiting unless directed to do so by medical personnel.[11] Never give anything by mouth to an unconscious person.[10] Get medical attention. |
References
- 1. researchgate.net [researchgate.net]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. otezlapro.com [otezlapro.com]
- 5. borderfreehealth.com [borderfreehealth.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The effect of Apremilast on signal transduction and IL-10 production in CD39high regulatory B cells in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The efficacy and safety of apremilast, etanercept and placebo in patients with moderate‐to‐severe plaque psoriasis: 52‐week results from a phase IIIb, randomized, placebo‐controlled trial (LIBERATE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. sfasu.edu [sfasu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
